molecular formula C20H28O B534155 LYNESTRENOL CAS No. 58311-09-4

LYNESTRENOL

Cat. No.: B534155
CAS No.: 58311-09-4
M. Wt: 284.4 g/mol
InChI Key: YNVGQYHLRCDXFQ-JBKQDOAHSA-N
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Description

The compound LYNESTRENOL is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LYNESTRENOL involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of suitable precursors.

    Functional Group Transformations: Introduction of the ethynyl and hydroxyl groups through reactions such as alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

LYNESTRENOL: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

LYNESTRENOL: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of LYNESTRENOL involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

LYNESTRENOL: can be compared with other cyclopenta[a]phenanthrene derivatives, such as:

    Estradiol: A naturally occurring estrogen with similar structural features.

    Testosterone: An androgen with a related cyclopenta[a]phenanthrene core.

    Cholesterol: A sterol with a similar backbone structure.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the unique properties of This compound .

Properties

CAS No.

58311-09-4

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20+/m0/s1

InChI Key

YNVGQYHLRCDXFQ-JBKQDOAHSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34

Appearance

Solid powder

Color/Form

Solid

melting_point

158-160 °C

Key on ui other cas no.

52-76-6

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

In water, 0.768 mg/L at 25 °C (est)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

19-Norpregn-4-en-20-yn-17-ol, (17alpha)-
Ethinylestrenol
Exluton
Linesterol
Linestrenol
Lynestrenol
Lynestrenol, (9 beta, 10 alpha,17 alpha)-Isomer
Lynoestrenol

vapor_pressure

6.91X10-8 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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